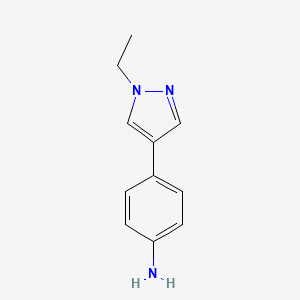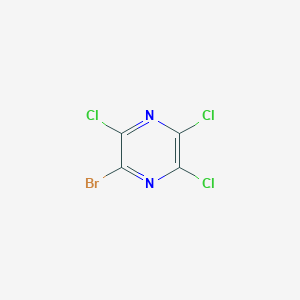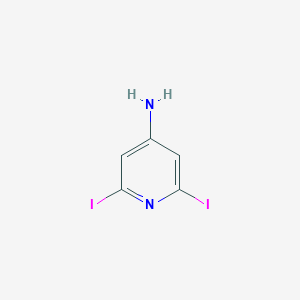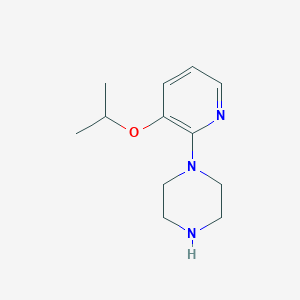
4-(1-Ethyl-1H-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Éthyl-1H-pyrazol-4-yl)aniline est un composé chimique qui appartient à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence d'un groupe aniline (un groupe phényle lié à un groupe amino) substitué par un groupe 1-éthyl-1H-pyrazol-4-yl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(1-Éthyl-1H-pyrazol-4-yl)aniline implique généralement la réaction d'un dérivé d'aniline approprié avec un précurseur de pyrazole.Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants pour faciliter les réactions de cyclisation et de substitution .
Méthodes de production industrielle
La production industrielle de 4-(1-Éthyl-1H-pyrazol-4-yl)aniline peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous forme solide, adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
4-(1-Éthyl-1H-pyrazol-4-yl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, impliquant souvent l'utilisation d'agents réducteurs comme l'hydrogène ou les hydrures métalliques.
Substitution : Le groupe aniline peut participer à des réactions de substitution aromatique nucléophile, où le groupe amino est remplacé par d'autres substituants
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines ou d'autres formes réduites. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés de l'aniline substituée .
Applications de la recherche scientifique
Mécanisme d'action
Le mécanisme d'action de 4-(1-Éthyl-1H-pyrazol-4-yl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans son rôle d'inhibiteur enzymatique, le composé peut se lier au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique ultérieure. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1-Méthyl-1H-pyrazol-4-yl)aniline : Structure similaire avec un groupe méthyle au lieu d'un groupe éthyle.
4-(1H-Pyrazol-4-yl)aniline : Ne possède pas le groupe éthyle, ce qui en fait un analogue plus simple.
4-(1-Éthyl-1H-pyrazol-4-yl)méthoxy)aniline : Contient un groupe méthoxy au lieu d'un groupe amino
Unicité
4-(1-Éthyl-1H-pyrazol-4-yl)aniline est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe éthyle à l'atome d'azote du cycle pyrazole peut affecter l'affinité de liaison du composé aux cibles moléculaires et ses propriétés pharmacocinétiques globales .
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(1-ethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2,12H2,1H3 |
Clé InChI |
NVVUBKJSTIOMCN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)


![6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12115005.png)
![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)


![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)

![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
